2,2,2-Trichloroethyl sulfamate

描述

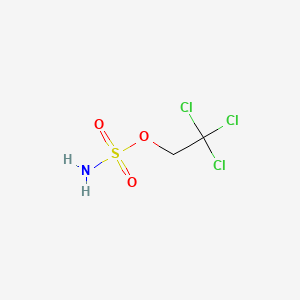

2,2,2-Trichloroethyl sulfamate: is a chemical compound with the molecular formula C₂H₄Cl₃NO₃S and a molecular weight of 228.48 g/mol . . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

属性

IUPAC Name |

2,2,2-trichloroethyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKONKGVTXWZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219273 | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69226-51-3 | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69226-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route via Reaction of Chlorosulfonyl Isocyanate with 2,2,2-Trichloroethanol

The primary and most documented method for preparing 2,2,2-trichloroethyl sulfamate involves the reaction of chlorosulfonyl isocyanate with 2,2,2-trichloroethanol. This synthesis is typically performed in an inert solvent such as dichloromethane under low-temperature conditions to stabilize intermediate species and maximize yield.

-

- Solvent: Dichloromethane

- Temperature: Low temperatures (often near 0°C or below)

- Stoichiometry: Equimolar or slight excess of chlorosulfonyl isocyanate

- Reaction time: Several hours, with monitoring for completion

Mechanism:

The hydroxyl group of 2,2,2-trichloroethanol attacks the electrophilic sulfur center of chlorosulfonyl isocyanate, leading to the formation of the sulfamate ester linkage.-

- Use of continuous flow reactors to improve heat management and reaction control.

- Optimization of reaction parameters to reduce by-products.

- Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

This method is considered the benchmark for laboratory and industrial synthesis due to its reliability and scalability.

Alternative Synthesis Using Sulfuryl Chloride and 2,2,2-Trichloroethanol (TCE Chlorosulfate Intermediate)

A related synthetic approach involves the formation of a 2,2,2-trichloroethyl chlorosulfate intermediate by reacting sulfuryl chloride with 2,2,2-trichloroethanol. This intermediate can then be converted into the sulfamate by further reaction with nucleophiles such as amines or imidazole derivatives.

-

- Formation of TCE Chlorosulfate:

- React sulfuryl chloride with 2,2,2-trichloroethanol under controlled temperature.

- Conversion to Sulfamate:

- React the chlorosulfate intermediate with nucleophiles (e.g., 2-methylimidazole) to form sulfamate derivatives.

- Further Functionalization:

- Methylation or other modifications can be performed on the sulfamate for specific applications.

- Formation of TCE Chlorosulfate:

-

- Solvent: Acetonitrile or other polar aprotic solvents

- Temperature: Moderate heating (e.g., 120 °C under microwave irradiation for certain steps)

- Time: Minutes to hours depending on step

-

- The trichloroethyl group is stable under acidic conditions used for deprotection.

- Deprotection can be achieved using zinc in methanol/acetate buffer without loss of sulfamate functionality.

Applications:

This method is particularly useful for synthesizing substituted sulfamates and amino-sulfate derivatives, demonstrating versatility in functional group transformations.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Stability: The trichloroethyl group in this compound is notably stable under acidic and mildly basic conditions, which allows for selective deprotection strategies without desulfamoylation.

Reaction Optimization: Low temperatures are critical in the initial sulfamation step to prevent side reactions and degradation of reactive intermediates.

Industrial Considerations: Continuous flow synthesis and advanced purification improve yield and purity for large-scale production, minimizing environmental impact and waste.

Functional Group Tolerance: The synthetic methods allow for the introduction of various substituents on the sulfamate nitrogen or the aromatic ring, broadening the compound’s utility in medicinal chemistry and materials science.

化学反应分析

Types of Reactions: 2,2,2-Trichloroethyl sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfamates.

科学研究应用

Synthesis and Reaction Mechanisms

2,2,2-Trichloroethyl sulfamate can be synthesized through the reaction of chlorosulfonyl isocyanate with 2,2,2-trichloroethanol in dichloromethane under controlled low temperatures to stabilize intermediates. This compound undergoes various chemical reactions:

- Oxidation : Forms corresponding sulfonic acids.

- Reduction : Converts into amines or other reduced forms.

- Substitution : Participates in nucleophilic substitution reactions.

Organic Chemistry

In organic synthesis, this compound serves as a protecting group for arylsulfate esters and is utilized in the synthesis of various organic compounds. Taylor et al. highlighted its effectiveness in protecting groups during the synthesis of biphenyl and biphenyl ether inhibitors .

Biochemical Studies

The compound plays a crucial role in enzyme inhibition studies. It has been used to investigate the inhibition of sulfatases, particularly Sulf-2, where it demonstrated significant inhibitory effects at concentrations as low as 1 mM . This establishes it as a potential pharmacophore for developing new sulfatase inhibitors.

Medicinal Chemistry

Ongoing research into the therapeutic applications of this compound focuses on its potential to modify enzyme activity and influence protein interactions. The compound's ability to form covalent bonds with enzyme active sites suggests its utility in drug design and development.

Glycan Synthesis

The compound has been successfully applied in synthesizing chondroitin sulfate oligosaccharides. Its superior solubility in nonpolar solvents facilitates the synthesis of sulfated sugars essential for studying structure-bioactivity relationships .

Case Studies

作用机制

The mechanism of action of 2,2,2-trichloroethyl sulfamate involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity . This interaction is often utilized in the study of enzyme mechanisms and the development of enzyme inhibitors .

相似化合物的比较

- 2-Chlorobenzenesulfonamide

- 4-(Trifluoromethyl)benzenesulfonamide

- Hydroxylamine-O-sulfonic acid

Comparison: 2,2,2-Trichloroethyl sulfamate is unique due to its trichloroethyl group , which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and can serve as a more effective protecting group for amines and alcohols . Its ability to inhibit enzymes also sets it apart from other sulfamates .

生物活性

Chemical Identity

2,2,2-Trichloroethyl sulfamate (Tces) is a synthetic chemical compound with the molecular formula C₂H₄Cl₃NO₃S and a molecular weight of 228.48 g/mol. Its unique structure features a trichloroethyl moiety, which contributes to its reactivity and potential biological activity. The compound is primarily recognized for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and proteins. It is known to form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism suggests potential applications in drug development, particularly in targeting specific enzymatic pathways.

Enzyme Interaction

Research indicates that Tces can inhibit certain enzymes through covalent modification. For instance, studies have shown that Tces can act as a reagent in enzyme inhibition assays, demonstrating its capability to modify protein structures and alter their functions.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that Tces could effectively inhibit the activity of specific serine proteases. The inhibition was characterized by a dose-dependent response, with higher concentrations leading to greater enzyme activity reduction.

- Sulfamate Ester Formation : Another investigation explored the use of Tces in synthesizing sulfamate esters through reactions with alcohols. The resulting products exhibited varying degrees of biological activity, suggesting that the trichloroethyl group may influence the pharmacokinetic properties of the derivatives formed.

Comparative Analysis

To understand the unique properties of Tces compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trichloroethyl group | Enzyme inhibitor |

| 4-(Trifluoromethyl)benzenesulfonamide | Trifluoromethyl group | Moderate enzyme inhibition |

| Hydroxylamine-O-sulfonic acid | Hydroxylamine group | Weak enzyme interaction |

The table indicates that Tces exhibits stronger enzyme inhibition capabilities due to its reactive trichloroethyl moiety.

Synthesis and Applications

Recent research has focused on the synthesis of this compound through various methods. One notable synthesis route involves reacting chlorosulfonyl isocyanate with 2,2,2-trichloroethanol in dichloromethane under controlled conditions to ensure stability and yield purity. This method has been optimized for industrial production as well.

Potential Therapeutic Applications

The potential therapeutic applications of Tces are being explored in several areas:

- Anticancer Research : Preliminary studies suggest that Tces may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular enzymatic functions.

- Antimicrobial Activity : Investigations into the antimicrobial properties of Tces have shown promising results against various bacterial strains.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying Tces's activity. Studies focusing on:

- In vivo models : Understanding the pharmacodynamics and pharmacokinetics in living organisms.

- Target identification : Identifying specific proteins and pathways affected by Tces.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-Trichloroethyl sulfamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between sulfamoyl chloride and 2,2,2-trichloroethanol. Key variables include stoichiometric ratios (1:1 molar ratio recommended), solvent selection (anhydrous dichloromethane or ethyl acetate), and temperature control (0–5°C to minimize side reactions). Catalytic bases like pyridine or triethylamine are critical for neutralizing HCl byproducts. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : The trichloroethyl group exhibits distinct signals at δ ~4.5 ppm (CH₂) and δ ~95–100 ppm (C-Cl₃) in ¹H and ¹³C NMR, respectively. Sulfamate protons are typically deshielded (δ ~5–6 ppm).

- IR : Strong absorption bands for S=O (1150–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm sulfamate functionality.

- Crystallography : Single-crystal X-ray diffraction (e.g., Nonius Kappa CCD diffractometer) reveals bond lengths (C-O ≈ 1.43 Å) and dihedral angles (e.g., 4.9° in biphenyl derivatives). Data refinement via SHELX software ensures structural accuracy .

Advanced Research Questions

Q. What strategies mitigate stability issues of this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies show decomposition in strongly basic media (pH > 10) due to sulfamate hydrolysis. For acidic conditions (pH < 3), trichloroethyl group dechlorination may occur. Stabilization strategies include:

- Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis.

- Temperature Control : Storage at –20°C in inert atmospheres (N₂/Ar) reduces thermal degradation.

- Buffered Systems : Phosphate buffers (pH 6–8) maintain integrity during biological assays. Contradictory data on aqueous stability requires validation via HPLC-MS monitoring .

Q. How does the trichloroethyl group influence reactivity compared to other sulfamate-protecting groups (e.g., benzyl or methyl)?

- Methodological Answer : The trichloroethyl group offers unique steric and electronic effects:

- Steric Hindrance : Bulky Cl₃C- group slows nucleophilic attacks, enhancing selectivity in multi-step syntheses.

- Electron-Withdrawing Effect : Polarizes the sulfamate moiety, facilitating deprotection via reductive methods (e.g., Zn/AcOH) over hydrolytic routes. Comparative studies with benzyl sulfamates show 20–30% slower reaction kinetics in coupling reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Common impurities include residual trichloroethanol (GC-FID detection limit: 0.1%) and sulfamic acid derivatives (HPLC-UV at 210 nm). Advanced techniques:

- GC-MS : Monitors volatile byproducts (e.g., ethyl chloride) with detection limits <10 ng/L.

- Ion Chromatography : Quantifies sulfate/sulfite ions from degradation pathways. Cross-validation with NMR ensures method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。